Metformin orotate

Preclinical Dosing Formulation Design Pharmacokinetics

Metformin orotate (CAS: 58840-24-7, molecular formula C₉H₁₅N₇O₄, molecular weight 285.26 g/mol) is a 1:1 salt of the biguanide metformin and orotic acid. The compound is classified as an AMP-activated protein kinase (AMPK) activator with a reported mechanism involving improved insulin sensitivity and decreased intestinal glucose absorption.

Molecular Formula C9H15N7O4
Molecular Weight 285.26 g/mol
CAS No. 58840-24-7
Cat. No. B13340850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetformin orotate
CAS58840-24-7
Molecular FormulaC9H15N7O4
Molecular Weight285.26 g/mol
Structural Identifiers
SMILESCN(C)C(=N)N=C(N)N.C1=C(NC(=O)NC1=O)C(=O)O
InChIInChI=1S/C5H4N2O4.C4H11N5/c8-3-1-2(4(9)10)6-5(11)7-3;1-9(2)4(7)8-3(5)6/h1H,(H,9,10)(H2,6,7,8,11);1-2H3,(H5,5,6,7,8)
InChIKeyKIAVTTZIWJZMIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Metformin Orotate (CAS 58840-24-7): Chemical Identity and Baseline Properties for Sourcing Decisions


Metformin orotate (CAS: 58840-24-7, molecular formula C₉H₁₅N₇O₄, molecular weight 285.26 g/mol) is a 1:1 salt of the biguanide metformin and orotic acid [1]. The compound is classified as an AMP-activated protein kinase (AMPK) activator with a reported mechanism involving improved insulin sensitivity and decreased intestinal glucose absorption [1]. Its IUPAC designation is 4-pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, compound with N,N-dimethylimidodicarbonimidic diamide (1:1) . It is distributed as a solid powder with purity >98% for research applications .

Why Metformin Orotate Cannot Be Substituted 1:1 with Metformin Hydrochloride in Research Protocols


Metformin orotate differs fundamentally from metformin hydrochloride in stoichiometry, molecular weight, and the presence of a biologically active counterion. The orotate salt delivers only approximately 45% metformin free base by mass (129.2 g/mol metformin / 285.3 g/mol salt) compared to approximately 78% for the hydrochloride (129.2 / 165.6), meaning a 73% greater mass of orotate salt is required to deliver an equivalent molar dose of metformin [1]. Furthermore, the orotate moiety is not pharmacologically inert: orotic acid is a biosynthetic precursor of pyrimidines, and its endogenous concentration in human plasma is approximately 200–800 nmol/L [2], which may confound metabolic readouts in cell-based and in vivo models. These properties preclude direct molar or gravimetric interchange with metformin hydrochloride or the free base [3].

Evidence Guide: Metformin Orotate vs. Comparator Salts — Quantitative Selection Criteria for Preclinical Researchers


Equivalent Dose Mass Requirement: Metformin Orotate vs. Metformin Hydrochloride

To deliver an equivalent molar quantity of metformin, researchers must account for the substantial mass difference between metformin orotate and metformin hydrochloride. Metformin orotate (MW 285.26) delivers only 45.3% metformin by mass, compared to 78.0% for metformin hydrochloride (MW 165.62) [1]. Thus, a dose of 1.00 g metformin hydrochloride delivers 780 mg metformin, while 1.00 g metformin orotate delivers only 453 mg metformin—a 42% relative deficit [1]. Conversely, achieving 500 mg metformin equivalents requires 1.10 g of the orotate salt vs. 0.64 g of the hydrochloride [1]. This systematic mass adjustment must be applied to all dosing calculations in cell-based assays, preclinical models, and formulation development [2].

Preclinical Dosing Formulation Design Pharmacokinetics

Commercial Price Comparison: Metformin Orotate vs. Metformin Hydrochloride for Laboratory Procurement

Metformin orotate is substantially more expensive than metformin hydrochloride on a per-milligram-of-metformin-equivalent basis. Vendor pricing for metformin orotate is approximately ¥10,600 (≈$1,470 USD) per 25 mg, equating to ¥424/mg (≈$58.80/mg), translating to approximately ¥937/mg metformin equivalent ($129.80/mg) when corrected for metformin content . In comparison, metformin hydrochloride is widely available at a generic pharmaceutical grade at approximately $0.01–$0.05 per mg [1]. This represents an approximately 2,600–13,000-fold cost premium for the orotate salt on a metformin-equivalent basis. Additionally, the typical lead time for custom synthesis of metformin orotate ranges from 2–4 months , compared to immediate availability for metformin hydrochloride.

Procurement Cost Analysis Commercial Availability

Thermal Stability and Storage Differential: Metformin Orotate vs. Metformin Hydrochloride

Metformin orotate requires more restrictive storage conditions than metformin hydrochloride. The orotate salt is recommended for storage at 0–4°C for short-term use and -20°C for long-term storage (months to years) with protection from light and moisture , whereas metformin hydrochloride is stable at room temperature (controlled room temperature, 20–25°C) with standard ambient storage conditions and a shelf life of several years [1]. While no quantitative degradation kinetics have been published for metformin orotate, the requirement for refrigerated or frozen storage implies greater thermal lability, necessitating cold-chain management for long-term procurement planning that is not required for the hydrochloride salt .

Stability Storage Conditions Logistics

Orotate Counterion — Class-Level Hypothesis for Enhanced Cellular Uptake via Pyrimidine Transporters

The orotate counterion is hypothesized to facilitate cellular uptake of the cationic metformin via endogenous pyrimidine transport pathways. Orotic acid is a natural substrate for organic anion transporters (OATs) and nucleoside transporters that mediate pyrimidine salvage [1]. Patent literature on other orotate salts claims that the orotate counterion can increase oral bioavailability and reduce the dose required for therapeutic efficacy, as demonstrated for carboxyamidotriazole orotate [2]. However, no direct comparative pharmacokinetic or cellular uptake data exist for metformin orotate versus metformin hydrochloride to quantify this hypothesized advantage. The European Food Safety Authority (EFSA) considers orotate salts as a class to have insufficient safety data, and the orotate salt of metformin is categorized as a research-use-only compound without regulatory approval for human use in the US or EU [3].

Transporter-Mediated Uptake Orotate Moiety Bioavailability Enhancement

Physicochemical Solubility — Metformin Orotate vs. Metformin Hydrochloride: Data Gap Analysis

A critical data gap limits direct solubility comparison between metformin orotate and metformin hydrochloride. Metformin hydrochloride is classified as a BCS Class III compound with high solubility (>300 mg/mL in water at 25°C) and low permeability, and a pKa of 12.4 [1]. In contrast, published aqueous solubility data for metformin orotate are absent from the primary literature; vendor datasheets list solubility as 'To be determined' or provide only qualitative descriptors ('soluble in water; solubility may vary based on pH') without quantitative values . This absence of quantitative solubility data precludes rigorous biopharmaceutical comparison and represents a significant limitation for researchers designing dissolution studies, formulation development, or biowaiver applications involving metformin orotate.

Solubility BCS Classification Formulation Feasibility

Regulatory Status and Approved Indication Differential: Research-Only Compound vs. WHO Essential Medicine

A fundamental differentiator with direct procurement implications is the regulatory status gap between metformin orotate and metformin hydrochloride. Metformin hydrochloride is on the WHO Model List of Essential Medicines and is FDA-approved as a first-line therapy for type 2 diabetes mellitus with an established safety profile from decades of clinical use [1]. Metformin orotate has no regulatory approval from the FDA, EMA, or any major regulatory agency for human therapeutic use; it is exclusively distributed as a research-use-only compound, with vendors explicitly stating it is not for human or veterinary use [2]. This distinction matters critically for translational research programs: data generated with metformin orotate cannot be directly extrapolated to support regulatory filings for metformin hydrochloride products, and separate bridging studies would be required for any clinical development pathway involving the orotate salt .

Regulatory Approval Clinical Translation Compliance

Optimal Procurement and Application Scenarios for Metformin Orotate Based on Available Evidence


Metformin Orotate as a Tool Compound for Investigating Orotate Counterion Effects on Biguanide Pharmacokinetics

Metformin orotate is most appropriately procured for exploratory pharmacokinetic studies designed to test the hypothesis that the orotate counterion alters metformin absorption, distribution, or cellular uptake kinetics relative to the hydrochloride salt. Such studies should be designed as direct head-to-head comparisons controlling for the 73% mass differential (1.10 g orotate salt per 500 mg metformin equivalent vs. 0.64 g hydrochloride salt) [1], and should include measurement of plasma or tissue orotic acid levels to assess any contribution of the counterion to pharmacodynamic endpoints, given that elevated orotic acid has been shown to impair metformin-induced vasodilation via endothelial NO synthase inhibition in rodent models . Researchers should independently quantify the solubility of their metformin orotate batch, as no published values exist .

Metformin Orotate in AMPK Activation Assays Requiring Sterile Solubilization

Metformin orotate may be procured for in vitro AMPK activation studies where the hydrochloride salt has previously demonstrated confounding effects due to chloride ion-mediated pH shifts in bicarbonate-buffered cell culture media. The recommended preparation protocol is to dissolve the compound at 10 mM in sterile aqueous buffer, filter-sterilize, and store aliquots at -80°C for up to 1 year [1]. Researchers should include metformin hydrochloride at equimolar metformin concentrations as a positive control and measure intracellular orotic acid accumulation to control for counterion-specific effects . The compound is not suitable for high-throughput screening due to its $129.80/mg metformin-equivalent cost, which is 2,600–13,000-fold higher than metformin hydrochloride .

Metformin Orotate in Pyrimidine Metabolism Research Platforms

Given that orotic acid is a key intermediate in de novo pyrimidine biosynthesis, metformin orotate may serve as a dual-probe tool compound in metabolic research platforms investigating the intersection of biguanide pharmacology and pyrimidine metabolism. The compound simultaneously delivers metformin (an inhibitor of mitochondrial complex I) and orotate (a pyrimidine precursor that is elevated in urea cycle disorders and certain inborn errors of metabolism [1]). This dual-delivery feature is unique to the orotate salt and is not replicable by co-administering metformin hydrochloride with free orotic acid due to differences in pharmacokinetic handling and tissue distribution . Researchers must store the compound at -20°C long-term and protect from light and moisture .

Metformin Orotate as a Reference Standard in Impurity Profiling of Biguanide-Orotate Combination Products

Metformin orotate may be procured as a certified reference standard for analytical method development and validation in laboratories developing LC-MS or HPLC-UV methods for the quantification and impurity profiling of biguanide-orotate combination products (e.g., metformin-carnitine orotate complex formulations under clinical investigation for NAFLD [1]). The compound can serve as a system suitability standard to verify column performance and retention time reproducibility given its distinct chromatographic properties (MW 285.26, exact mass 285.1186) . Procurement at the 25–100 mg scale (¥10,600–¥17,500 per unit ) is appropriate for reference standard use given limited material requirements per analytical run, but is cost-prohibitive for bulk method development requiring gram quantities.

Quote Request

Request a Quote for Metformin orotate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.